

Biological Activity of Novel Pyridazinone Derivatives: A Technical Overview

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Compound of Interest

Compound Name: *Furo[3,4-d]pyridazine-5,7-dione*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the inquiry specified **Furo[3,4-d]pyridazine-5,7-dione** derivatives, a thorough review of current scientific literature reveals a scarcity of published research on this specific scaffold. Therefore, this technical guide will focus on a closely related and well-documented class of bioactive compounds: Pyridazinone-based diarylurea derivatives. These compounds have demonstrated significant potential as dual antimicrobial and anticancer agents, offering a rich dataset for analysis.

Introduction to Pyridazinone Derivatives

The pyridazinone core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.^{[1][2][3]} Its derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.^{[1][4]} This guide focuses on a series of pyridazinone-based diarylurea derivatives that have been investigated for their dual-action potential in oncology and infectious diseases. The general structure involves a central pyridazinone ring linked to a diarylurea moiety, a feature known to be important for kinase inhibition.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of certain pyridazinone-based diarylurea derivatives. These compounds have been evaluated against a panel of human

cancer cell lines, demonstrating significant growth inhibition.[1][2] A key mechanism of action for their anticancer properties is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[1][2][5]

In Vitro Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI50) values for selected pyridazinone-based diarylurea derivatives against various human cancer cell lines.

Compound	Cancer Cell Line	GI50 (μM)
8f	Melanoma (SK-MEL-5)	62.21 (%GI)
NSCLC (NCI-H522)	75.34 (%GI)	
Prostate (PC-3)	68.91 (%GI)	
Colon (HT29)	70.12 (%GI)	
10l	Melanoma (UACC-62)	1.66
NSCLC (A549/ATCC)	>100	
Prostate (PC-3)	2.55	
Colon (HCT-116)	1.98	
17a	Melanoma (MALME-3M)	10.1
NSCLC (NCI-H460)	12.3	
Prostate (DU-145)	8.9	
Colon (SW-620)	15.5	

Data synthesized from multiple sources.[1][2][6][7]

VEGFR-2 Inhibition

Several of the synthesized pyridazinone derivatives have shown potent inhibitory activity against the VEGFR-2 kinase.

Compound	VEGFR-2 Inhibition IC50 (nM)
17a	60.7
Sorafenib (Reference)	50.0

Data from referenced studies.[1][2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Compound 10l was found to induce cell cycle arrest in the G0–G1 phase in the A549 non-small cell lung cancer cell line.[1] Furthermore, it was observed to upregulate the expression of pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1] This indicates that the cytotoxic effects of these compounds are mediated, at least in part, by the induction of programmed cell death.

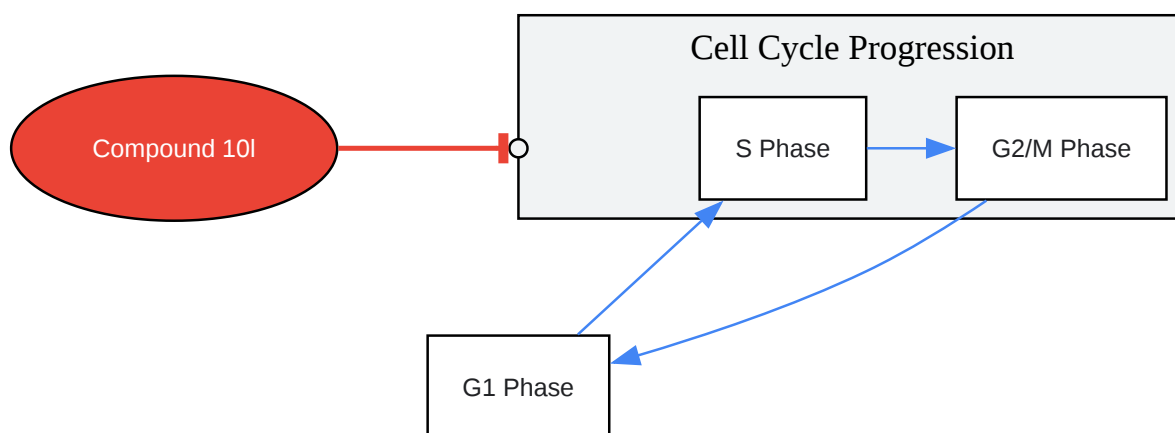


Diagram 1: G0/G1 Cell Cycle Arrest by Compound 10l

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Caption: G0/G1 Cell Cycle Arrest by Compound 10l.

Antimicrobial Activity

In addition to their anticancer properties, these pyridazinone derivatives have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds against representative microbial strains.

Compound	Staphylococcus aureus (MIC, µg/mL)	Candida albicans (MIC, µg/mL)
8g	>128	16
10h	16	>128
Gentamicin (Reference)	0.5 - 2	N/A
Ketoconazole (Reference)	N/A	1 - 4

Data from referenced studies.[\[1\]](#)[\[2\]](#)

Experimental Protocols

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

Objective: To determine the cytotoxic effects of the pyridazinone derivatives against a panel of 60 human cancer cell lines.

Methodology:

- Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
- Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
- After 24 hours, the test compounds are added at various concentrations.
- The plates are incubated for an additional 48 hours at 37°C, 5% CO₂, and 100% humidity.
- Post-incubation, adherent cells are fixed with trichloroacetic acid, and the cell biomass is determined using the sulforhodamine B (SRB) assay.

- The optical density is read at 515 nm, and the GI50 values are calculated from dose-response curves.[\[6\]](#)[\[7\]](#)

VEGFR-2 Kinase Inhibition Assay

Objective: To quantify the inhibitory effect of the compounds on VEGFR-2 kinase activity.

Methodology:

- The assay is performed using a commercially available VEGFR-2 kinase assay kit.
- Recombinant human VEGFR-2 enzyme is incubated with the test compounds at various concentrations in a kinase buffer.
- The kinase reaction is initiated by the addition of ATP and a specific substrate peptide.
- The reaction is allowed to proceed for a specified time at 30°C.
- The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or through fluorescence detection.
- IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[\[5\]](#)[\[8\]](#)

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compounds on the cell cycle distribution of cancer cells.

Methodology:

- Cancer cells (e.g., A549) are seeded and treated with the test compound (e.g., compound 10l) for 24 hours.
- Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[\[9\]](#)[\[10\]](#)
- Fixed cells are washed again and resuspended in PBS containing propidium iodide (PI) and RNase A.[\[9\]](#)

- The cell suspension is incubated in the dark to allow for DNA staining.
- The DNA content of the cells is analyzed using a flow cytometer.
- The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histograms.[\[11\]](#)

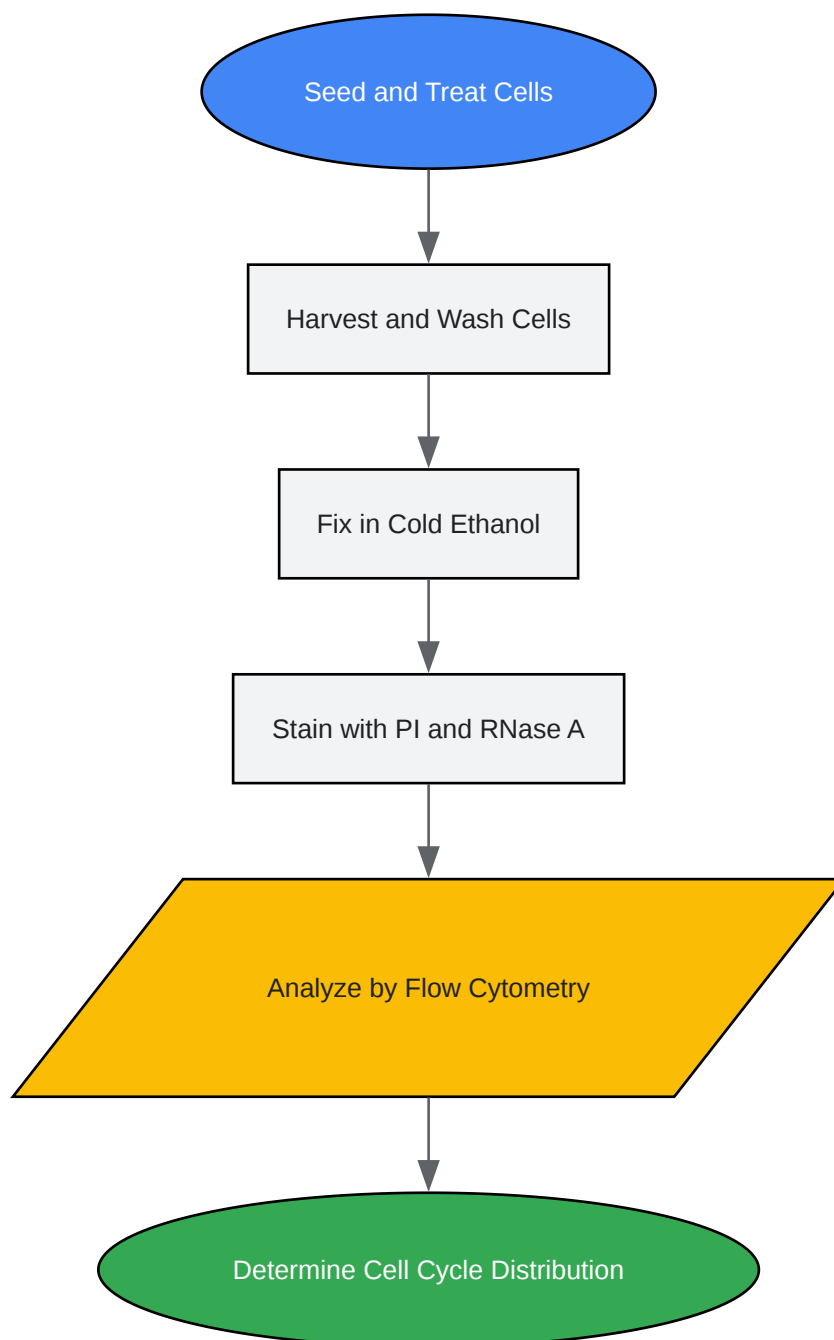


Diagram 2: Workflow for Cell Cycle Analysis

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Caption: Workflow for Cell Cycle Analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.

Methodology:

- The assay is performed in 96-well microtiter plates.[12][13]
- Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Each well is inoculated with a standardized suspension of the test microorganism.
- The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]

Signaling Pathway and Proposed Mechanism of Action

The anticancer activity of the investigated pyridazinone-based diarylurea derivatives is primarily attributed to their inhibition of VEGFR-2. This inhibition blocks the downstream signaling cascade that promotes tumor angiogenesis, proliferation, and survival.

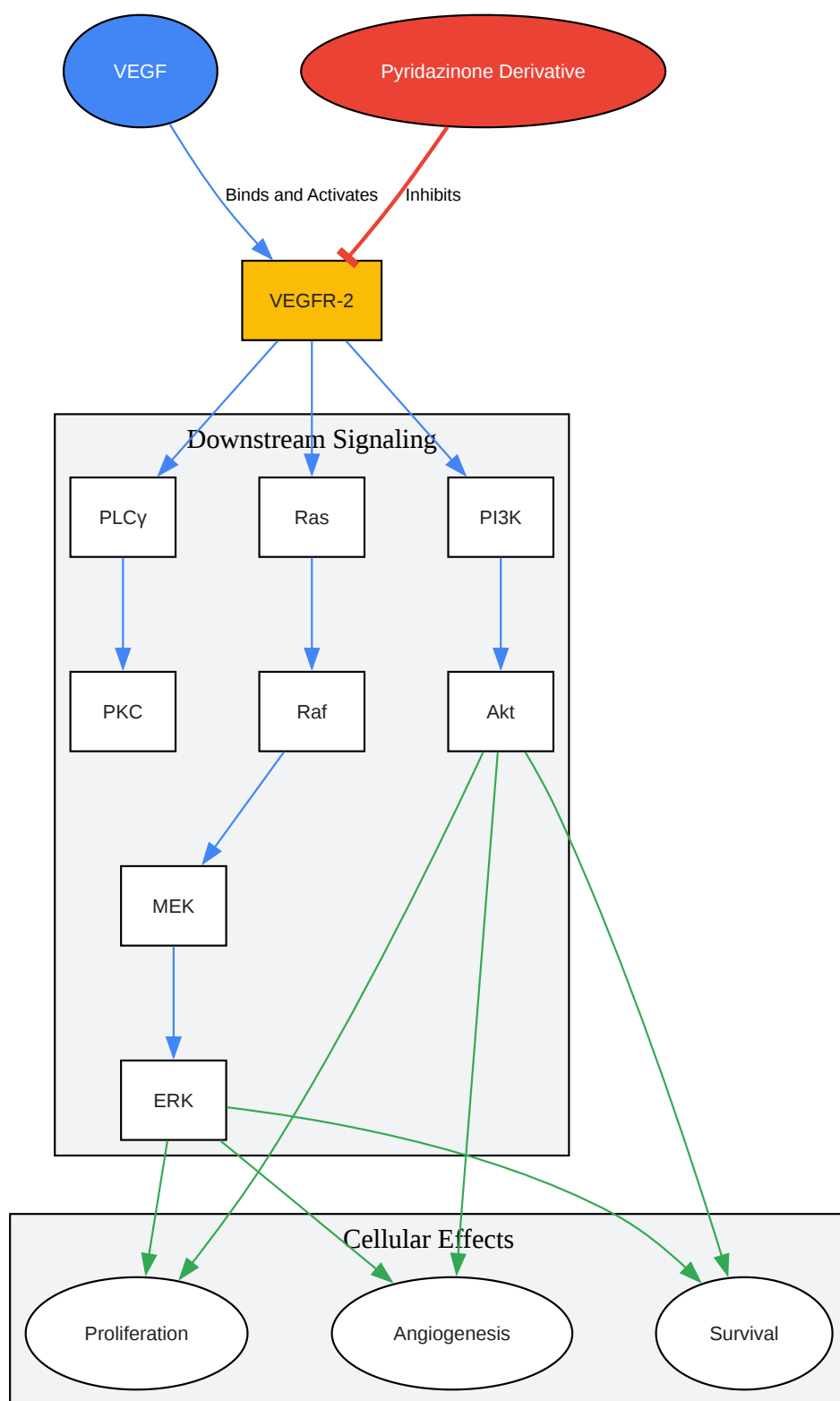


Diagram 3: Proposed VEGFR-2 Inhibition Pathway

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Caption: Proposed VEGFR-2 Inhibition Pathway.

Conclusion

Pyridazinone-based diarylurea derivatives represent a promising class of compounds with dual anticancer and antimicrobial activities. Their mechanism of action, particularly the inhibition of VEGFR-2, provides a strong rationale for their further development as therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the potential of this chemical scaffold. Further optimization of these derivatives could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

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